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Introduction
Low-temperature combustion (LTC), a regime characterized by temperatures below

approximately 900 K, is of fundamental importance in advanced combustion engines and is

also relevant to atmospheric chemistry and material degradation. A key feature of LTC is the

prevalence of radical chain-branching reaction sequences involving peroxy species, which lead

to autoignition. Among the myriad of reactive intermediates, methyl hydroperoxide (CH₃OOH)

emerges as a crucial species, acting as a significant source of hydroxyl (OH) radicals that

accelerate combustion. This technical guide provides a comprehensive overview of the

formation, decomposition, and key reactions of methyl hydroperoxide in the context of low-

temperature combustion, supported by quantitative data, detailed experimental protocols, and

visual representations of the underlying chemical pathways.

The Role of Methyl Hydroperoxide in Low-
Temperature Combustion Chemistry
In the low-temperature oxidation of methane, the simplest hydrocarbon fuel, and other larger

alkanes, the formation of the methylperoxy radical (CH₃O₂) is a critical initial step. This radical

can then react with a hydroperoxyl radical (HO₂) to form methyl hydroperoxide and molecular

oxygen. The significance of CH₃OOH lies in its relatively weak O-O bond, which readily

undergoes homolytic cleavage to produce a methoxy radical (CH₃O) and a highly reactive
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hydroxyl radical (OH). This decomposition reaction represents a key chain-branching step,

dramatically increasing the radical pool and accelerating the overall oxidation rate, ultimately

leading to autoignition. The chemistry of methyl hydroperoxide is therefore central to

understanding and controlling autoignition phenomena in LTC engines.

Data Presentation: Quantitative Kinetics of Methyl
Hydroperoxide
The following tables summarize key quantitative data for the primary reactions involving the

formation and decomposition of methyl hydroperoxide. The data is compiled from a

combination of experimental studies and theoretical calculations, providing a basis for kinetic

modeling of low-temperature combustion.

Table 1: Rate Constants for the Formation of Methyl Hydroperoxide

Reaction
A (cm³
molecule⁻¹
s⁻¹)

n
Ea
(kcal/mol)

Temperatur
e Range (K)

Source
Type

CH₃O₂ + HO₂

→ CH₃OOH

+ O₂

2.75 x 10⁻¹³ 0 -1.75 200 - 800 Theoretical[1]

Table 2: Rate Constants for the Unimolecular Decomposition of Methyl Hydroperoxide

Reaction A (s⁻¹) n
Ea
(kcal/mol)

Temperatur
e Range (K)

Source
Type

CH₃OOH →

CH₃O + OH
1.0 x 10¹¹ 0 32 ± 5 565 - 651

Experimental[

2][3]

Table 3: Rate Constants for the Reaction of Methyl Hydroperoxide with Hydroxyl Radical
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Reaction
A (cm³
molecule⁻¹
s⁻¹)

n
Ea
(kcal/mol)

Temperatur
e Range (K)

Source
Type

CH₃OOH +

OH →

CH₂OOH +

H₂O

1.1 x 10⁻¹¹ 0 -0.44 298 - 600 Theoretical

CH₃OOH +

OH →

CH₃OO +

H₂O

2.9 x 10⁻¹² 0 -0.87 298 - 600 Theoretical

Note: The data presented are representative values from the literature. For precise kinetic

modeling, it is recommended to consult the original research papers and critically evaluate the

experimental and/or theoretical methodologies.

Experimental Protocols
The study of reactive intermediates like methyl hydroperoxide in combustion environments

requires sophisticated experimental techniques capable of in-situ measurements with high

sensitivity and temporal resolution. This section details the methodologies for three key

experimental setups commonly employed in low-temperature combustion research.

Jet-Stirred Reactor (JSR) Coupled with Molecular Beam
Mass Spectrometry (MBMS)
A jet-stirred reactor is designed to achieve a high degree of mixing, creating a spatially uniform

concentration and temperature field, which simplifies kinetic analysis. Coupling a JSR to an

MBMS allows for the direct sampling and analysis of the reacting gas mixture.

Methodology:

Reactant Preparation and Introduction: A fuel/oxidizer/diluent mixture of known composition

is prepared and preheated before being introduced into the spherical quartz reactor through

four nozzles, creating turbulent jets that ensure rapid mixing.
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Temperature and Pressure Control: The reactor is housed in a temperature-controlled oven,

and the pressure is maintained at a constant value by a downstream pressure regulator.

Gas Sampling: A small fraction of the reacting gas is continuously sampled from the reactor

through a quartz cone with a small orifice (typically a few tens of micrometers in diameter).

This sampling process creates a supersonic expansion, rapidly cooling the gas and

quenching the chemical reactions.

Molecular Beam Formation: The expanding gas forms a molecular beam, which is then

collimated by a skimmer before entering the high-vacuum chamber of the mass

spectrometer.

Ionization and Detection: The species in the molecular beam are ionized, typically using

electron impact or photoionization. The resulting ions are then separated based on their

mass-to-charge ratio by a mass analyzer (e.g., a time-of-flight or quadrupole mass

spectrometer) and detected.

Species Identification and Quantification: The identity of the species is determined by their

mass-to-charge ratio. Quantification is achieved by calibrating the instrument with known

concentrations of stable species and using ionization cross-section estimations for reactive

intermediates.

Rapid Compression Machine (RCM)
A rapid compression machine simulates the compression stroke of an internal combustion

engine, allowing for the study of autoignition phenomena under well-controlled conditions.

Methodology:

Mixture Preparation: A premixed fuel/air/diluent mixture is prepared in a separate mixing

vessel and then introduced into the RCM combustion chamber at a known initial pressure

and temperature.

Compression: Two opposing pistons are rapidly driven to compress the gas mixture to a

predefined final volume, resulting in a rapid increase in temperature and pressure. The

pistons are then locked in place.
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Data Acquisition: The pressure inside the combustion chamber is monitored using a high-

speed pressure transducer. The onset of autoignition is identified by a sharp increase in the

pressure trace. High-speed imaging can also be employed to visualize the ignition process.

Gas Sampling (Optional): For species analysis, a fast-acting sampling valve can be used to

extract a small sample of the reacting mixture at a specific time during the ignition delay. The

sampled gas is then rapidly quenched and analyzed using techniques such as gas

chromatography-mass spectrometry (GC-MS).

Flame Sampling with Molecular Beam Mass
Spectrometry (MBMS)
This technique is used to probe the detailed chemical structure of flames by extracting and

analyzing samples at different positions within the flame.

Methodology:

Flame Generation: A stable, laminar premixed flame is established on a burner at low

pressure. The low pressure stretches the flame, allowing for higher spatial resolution of the

different reaction zones.

Sampling Probe: A quartz cone with a small orifice is positioned within the flame. The burner

is typically mounted on a translational stage to allow for sampling at different heights above

the burner surface, thereby profiling the species concentrations through the flame front.

Molecular Beam Formation and Mass Spectrometry: The sampling and analysis procedure is

similar to that described for the JSR-MBMS system. The sampled gas undergoes supersonic

expansion to form a molecular beam, which is then analyzed by a mass spectrometer.

Data Analysis: By measuring the mass spectra at different positions in the flame,

concentration profiles of reactants, intermediates (including radicals), and products can be

constructed. These profiles provide a detailed picture of the chemical reactions occurring in

the flame.

Visualizing the Chemistry: Signaling Pathways and
Workflows
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The following diagrams, generated using the DOT language, illustrate the key reaction

pathways involving methyl hydroperoxide and a typical experimental workflow for its

detection.

Methyl Hydroperoxide Formation and Decomposition
Pathway

Main Formation Pathway Chain Branching
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Decomposition
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Caption: Formation of methyl hydroperoxide from methane and its subsequent decomposition

leading to chain branching.

Experimental Workflow for JSR-MBMS Analysis
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Caption: A typical experimental workflow for the analysis of intermediates in a jet-stirred reactor

using molecular beam mass spectrometry.
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Logical Relationship of Key Species in Low-Temperature
Methane Oxidation
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Caption: Logical relationships between key species in the low-temperature oxidation of

methane, highlighting the role of hydroperoxides as branching agents.

Conclusion
Methyl hydroperoxide is a cornerstone intermediate in the intricate web of reactions that

govern low-temperature combustion. Its formation from the methylperoxy radical and
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subsequent decomposition to produce the highly reactive hydroxyl radical provides a critical

chain-branching pathway that dictates the autoignition behavior of hydrocarbon fuels. A

thorough understanding of the kinetics and reaction pathways of CH₃OOH, supported by robust

experimental data and detailed kinetic models, is essential for the development of advanced

combustion technologies with improved efficiency and reduced emissions. This guide has

provided a foundational overview of this important species, offering researchers and scientists

a concise yet comprehensive resource for their work in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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